Vinflunine
描述
Structure
2D Structure
属性
Key on ui mechanism of action |
Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis. |
|---|---|
CAS 编号 |
162652-95-1 |
分子式 |
C45H54F2N4O8 |
分子量 |
816.9 g/mol |
IUPAC 名称 |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1 |
InChI 键 |
NMDYYWFGPIMTKO-GKTGNXALSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
手性 SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
规范 SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
熔点 |
244 |
其他CAS编号 |
162652-95-1 |
同义词 |
Javlor vinflunine |
产品来源 |
United States |
Mechanisms of Action of Vinflunine at the Molecular and Cellular Levels
Interaction with Microtubules and Tubulin
Vinflunine binds directly to tubulin, the protein subunit that polymerizes to form microtubules patsnap.compatsnap.com. This interaction disrupts the equilibrium between free tubulin dimers and assembled microtubules, thereby affecting microtubule dynamics ontosight.ai.
This compound exhibits specific characteristics in its binding to tubulin dimers, which are crucial for understanding its mechanism of action.
This compound binds to tubulin dimers, and studies have investigated its affinity and specificity compared to other vinca (B1221190) alkaloids. The binding affinity of this compound to tubulin is reported to be considerably lower than that of classic vinca alkaloids such as vincristine (B1662923) and vinblastine (B1199706) tandfonline.comnih.govumanitoba.ca. For instance, specific binding of tritiated this compound to unassembled tubulin was undetectable by centrifugal gel filtration in one study nih.gov. Comparative studies have ranked the binding affinities of vinca alkaloids to tubulin as vincristine > vinblastine > vinorelbine (B1196246) > this compound tandfonline.comnih.govnih.gov. Despite its lower binding affinity, this compound demonstrates potent antitumor activity tandfonline.comumanitoba.ca.
Nuclear Magnetic Resonance (NMR) spectroscopy studies have also provided insights into the binding of this compound to the α/β-tubulin dimer. While vinorelbine showed specific binding sites at both 4°C and 30°C, specific binding sites for this compound were detected at 4°C but not at 30°C, suggesting a differential affinity at physiological temperatures nih.gov.
Like other vinca alkaloids, this compound interacts with tubulin at or near the vinca binding sites located on the β-tubulin subunit drugbank.compatsnap.comtandfonline.comnih.govpatsnap.comnih.govnih.govnih.govnih.gov. This interaction occurs at the interdimer interface of the tubulin subunits drugbank.com. Evidence suggests that this compound interacts with the vinca alkaloid-binding domain of tubulin, as indicated by proteolytic cleavage patterns and confirmed by NMR spectroscopy tandfonline.comnih.gov. While it binds to this domain, this compound's interaction characteristics differ from those of other vinca alkaloids researchgate.net. For example, this compound did not prevent the binding of tritiated vincristine to unassembled tubulin at concentrations up to 100 µM and only weakly inhibited the binding of tritiated vinblastine or vinorelbine nih.gov.
This compound significantly modulates microtubule dynamics, primarily by affecting the processes of assembly and disassembly.
Studies have quantified the potency of this compound in inhibiting microtubule polymerization. The concentration at which polymerization was inhibited by 50% (IC50) was determined to be 1.2 µM for this compound, compared to 0.80 µM for vinorelbine and 0.54 µM for vinblastine under similar conditions aacrjournals.orgresearchgate.net. This indicates that while this compound is a potent inhibitor of assembly, it requires slightly higher concentrations than vinorelbine and vinblastine to achieve the same level of inhibition in vitro aacrjournals.orgresearchgate.net.
The suppression of microtubule assembly by this compound disrupts the formation of the mitotic spindle, a structure essential for the separation of chromosomes during cell division patsnap.com. This disruption leads to mitotic arrest, typically at the metaphase stage, ultimately triggering apoptosis in rapidly dividing cancer cells drugbank.compatsnap.compatsnap.com. This compound mediates its anti-mitotic action by inhibiting microtubule assembly at micromolar concentrations and reducing the rate and extent of microtubule growing events drugbank.com.
Research findings on the inhibition of microtubule polymerization by this compound compared to other vinca alkaloids are summarized in the table below:
| Compound | IC50 for Microtubule Polymerization Inhibition (µM) | Reference |
| This compound | 1.2 | aacrjournals.orgresearchgate.net |
| Vinorelbine | 0.80 | aacrjournals.orgresearchgate.net |
| Vinblastine | 0.54 | aacrjournals.orgresearchgate.net |
These data highlight that this compound effectively inhibits microtubule polymerization, albeit with a slightly higher IC50 compared to vinorelbine and vinblastine in these specific experimental conditions aacrjournals.orgresearchgate.net.
Modulation of Microtubule Dynamics
Alterations in Dynamic Instability Parameters (Growth, Shortening, Pause)
Microtubules exhibit dynamic instability, characterized by alternating phases of growth (polymerization), shortening (depolymerization), and brief periods of pause. drugbank.comaacrjournals.org this compound significantly alters these parameters. Studies have shown that this compound slows down the microtubule growth rate and increases the duration of growth. drugbank.comaacrjournals.orgnih.gov In contrast to vinblastine, which strongly reduces the shortening rate, this compound does not appear to significantly reduce the rate of shortening or increase the time microtubules spend in an attenuated (neither growing nor shortening) state. aacrjournals.orgnih.gov
Quantitative time-lapse confocal microscopy in living mitotic human U2OS cells treated with this compound revealed a decrease in centromere dynamicity and an increase in the time centromeres spent in a paused state. aacrjournals.orgresearchgate.net Centromere relaxation rates, stretching durations, and transition frequencies were also decreased. aacrjournals.orgresearchgate.net
The effects of this compound on dynamic instability parameters have been compared to other vinca alkaloids. The table below summarizes some of these findings:
| Vinca Alkaloid | Effect on Microtubule Growth Rate | Effect on Growth Duration | Effect on Shortening Duration | Effect on Shortening Rate | Effect on Pause Duration |
| This compound | Slowed aacrjournals.orgnih.gov | Increased aacrjournals.orgnih.gov | Reduced aacrjournals.orgnih.gov | No significant reduction aacrjournals.orgnih.gov | Increased aacrjournals.orgresearchgate.net |
| Vinorelbine | Slowed aacrjournals.orgnih.gov | Increased aacrjournals.orgnih.gov | Reduced aacrjournals.orgnih.gov | No significant reduction aacrjournals.orgnih.gov | Increased aacrjournals.org |
| Vinblastine | Suppressed aacrjournals.org | Decreased aacrjournals.org | Reduced aacrjournals.org | Strongly reduced aacrjournals.orgnih.gov | Increased aacrjournals.org |
Note: Data compiled from multiple sources aacrjournals.orgaacrjournals.orgnih.govresearchgate.net. Specific magnitudes of change can vary depending on concentration and experimental conditions.
Inhibition of Microtubule Treadmilling
Microtubule treadmilling is another dynamic behavior involving net assembly at the plus end and net disassembly at the minus end, contributing to forces within the mitotic spindle. drugbank.comaacrjournals.org this compound has been shown to suppress microtubule treadmilling. drugbank.comaacrjournals.orgnih.gov However, studies indicate that this compound inhibits the rate of treadmilling less strongly than vinorelbine and vinblastine. aacrjournals.orgnih.govnih.gov Specifically, this compound inhibited treadmilling approximately 4-fold less strongly than vinorelbine and 7-fold less strongly than vinblastine. aacrjournals.orgnih.govnih.gov
Induction of Tubulin Aggregates and Paracrystal Formation
At higher concentrations, this compound, similar to other vinca alkaloids, can induce the aggregation of tubulin and the formation of paracrystals. researchgate.netaacrjournals.orgnih.govresearchgate.net These paracrystalline arrays are formed from tightly packed tubulin molecules and represent a significant disruption of the normal microtubule structure. nih.gov This effect is typically observed at concentrations significantly higher than those that primarily suppress microtubule dynamics and induce mitotic arrest. researchgate.netaacrjournals.orgnih.govresearchgate.net
Cellular Responses to this compound Exposure
The disruption of microtubule dynamics by this compound leads to several critical cellular responses, particularly affecting cell cycle progression. patsnap.comdrugbank.comaacrjournals.orgnih.govnih.govnih.govnih.govaacrjournals.orguni.lu
Cell Cycle Perturbation
This compound's interference with microtubule function, especially in the formation and function of the mitotic spindle, results in significant cell cycle perturbation. patsnap.comdrugbank.comaacrjournals.orgnih.govnih.govnih.govnih.gov
A primary cellular response to this compound exposure is cell cycle arrest in the G2/M phase. researchgate.netpatsnap.comdrugbank.comnih.govaacrjournals.orgresearchgate.net This arrest occurs because the cell is unable to properly assemble a functional mitotic spindle required for chromosome segregation. patsnap.com Studies have demonstrated a concentration-dependent G2/M block after incubation with this compound in various cancer cell lines. nih.govresearchgate.net
Following G2/M arrest, cells treated with this compound accumulate in mitosis. patsnap.comdrugbank.comaacrjournals.orgnih.govnih.govnih.gov This accumulation is specifically characterized by a block at the metaphase/anaphase transition. researchgate.netpatsnap.comdrugbank.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govnih.gov The disruption of spindle microtubule dynamics prevents the proper alignment and tension of chromosomes at the metaphase plate, failing to satisfy the spindle assembly checkpoint. aacrjournals.orgresearchgate.net This failure prevents the cell from progressing to anaphase and segregating the chromosomes, ultimately leading to prolonged mitotic arrest and triggering apoptotic cell death. researchgate.netpatsnap.comdrugbank.comdrugbank.comaacrjournals.orgresearchgate.netnih.govnih.gov
At concentrations approximating the IC50s for mitotic accumulation (e.g., 18.8 nM in U2OS cells), this compound effectively suppresses centromere dynamics, contributing to the mitotic block. aacrjournals.orgresearchgate.net
| Cellular Response | Effect of this compound | Key Outcome |
| Cell Cycle Progression | Arrest in G2/M phase researchgate.netpatsnap.comdrugbank.comnih.govaacrjournals.orgresearchgate.net | Prevents entry into mitosis or delays progression through it. patsnap.com |
| Mitotic Progression | Accumulation in mitosis patsnap.comdrugbank.comaacrjournals.orgnih.govnih.govnih.gov | Increased number of cells in the mitotic phase. aacrjournals.orgresearchgate.net |
| Metaphase/Anaphase Transition | Block at the metaphase/anaphase transition researchgate.netpatsnap.comdrugbank.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govnih.gov | Failure of chromosome segregation. patsnap.comaacrjournals.orgresearchgate.net |
| Spindle Assembly Checkpoint (SAC) Activation | Sustained activation due to improper kinetochore-microtubule attachment and tension aacrjournals.orgresearchgate.net | Prevents anaphase onset. aacrjournals.orgresearchgate.net |
| Cell Fate Following Prolonged Mitotic Arrest | Induction of apoptosis researchgate.netpatsnap.comdrugbank.comdrugbank.comaacrjournals.orgresearchgate.netnih.govnih.gov | Programmed cell death. researchgate.netpatsnap.comdrugbank.com |
Note: Data compiled from multiple sources researchgate.netpatsnap.comdrugbank.comdrugbank.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govnih.govnih.govnih.govaacrjournals.orgresearchgate.net.
Effects on Spindle Microtubule Dynamics
This compound targets the microtubule network, which is crucial for various cellular processes, including maintaining cell shape, intracellular transport, and chromosome segregation during mitosis. drugbank.compatsnap.com Microtubules are dynamic structures composed of tubulin dimers, undergoing phases of growth (polymerization) and shrinkage (depolymerization), a behavior known as dynamic instability and treadmilling. drugbank.compatsnap.com This dynamic behavior is essential for the formation and function of the mitotic spindle. drugbank.comaacrjournals.org
This compound binds to tubulin, specifically at or near the vinca binding sites on β-tubulin, located at the interdimer interface. drugbank.compatsnap.com This binding inhibits microtubule polymerization and disrupts the dynamic function of microtubules. drugbank.com Unlike some other microtubule-targeting agents that cause complete microtubule depolymerization or excessive stabilization, this compound suppresses microtubule dynamics while still allowing for some dynamic behavior at lower concentrations. patsnap.comaacrjournals.org
Studies have shown that this compound slows the microtubule growth rate and increases growth duration. aacrjournals.org It also suppresses microtubule treadmilling. drugbank.comaacrjournals.org These effects on microtubule dynamics lead to the disruption of the mitotic spindle apparatus, which is essential for the proper segregation of chromosomes during cell division. patsnap.com
Impact on Centromere and Kinetochore-Microtubule Dynamics
The disruption of spindle microtubule dynamics by this compound has a direct impact on centromere and kinetochore-microtubule dynamics. Kinetochores are protein structures on chromosomes where spindle microtubules attach, and they lie adjacent to the centromeres. aacrjournals.org The dynamic interactions between kinetochore-microtubules and centromeres are responsible for chromosome movements during mitosis. aacrjournals.org
This compound suppresses the dynamics of centromeres and spindle kinetochore-microtubules. aacrjournals.orgresearchgate.net Quantitative time-lapse confocal microscopy studies in living mitotic human cells have shown that this compound decreases centromere dynamicity, increases the time centromeres spend in a paused state, and reduces centromere relaxation rates, stretching durations, and transition frequencies. aacrjournals.orgresearchgate.net This suppression of dynamics decreases the normal microtubule-dependent spindle tension at the centromeres/kinetochores, preventing the signal required for mitotic checkpoint passage. aacrjournals.orgresearchgate.net The strong correlation between the suppression of kinetochore-microtubule dynamics and mitotic block indicates that this is a primary mechanism by which vinca alkaloids, including this compound, block mitosis. aacrjournals.orgresearchgate.net
Programmed Cell Death Induction
The disruption of microtubule dynamics and the resulting mitotic block at the metaphase/anaphase transition trigger a cascade of events leading to programmed cell death, primarily through the apoptotic pathway. researchgate.netdrugbank.compatsnap.compatsnap.comnih.govaacrjournals.orgresearchgate.net
Apoptosis Pathway Activation
This compound induces apoptosis in target cells. researchgate.netdrugbank.compatsnap.compatsnap.comnih.govresearchgate.netcapes.gov.br This process is characterized by specific cellular events, including DNA fragmentation and the proteolytic cleavage of poly-(ADP-ribose) polymerase (PARP). nih.govnih.gov Studies in various cancer cell lines, such as P388 leukaemia cells and SK-N-SH neuroblastoma cells, have demonstrated this compound's ability to induce apoptosis. capes.gov.brnih.gov
At concentrations that induce apoptosis, this compound causes mitotic accumulation. aacrjournals.org The inability of cells to properly complete mitosis due to disrupted spindle function activates cell cycle checkpoints, ultimately leading to the induction of apoptotic mechanisms. patsnap.com
Caspase Activation and PARP Cleavage
A key feature of this compound-induced apoptosis is the activation of caspases, particularly caspases-3/7. nih.govnih.govresearchgate.net These caspases are executioners of apoptosis, responsible for cleaving various cellular substrates, including PARP. nih.govabwizbio.commdpi.comatlasgeneticsoncology.org
This compound treatment leads to a dose-dependent stimulation of caspases-3/7 activity. nih.govresearchgate.net This activation results in the proteolytic cleavage of the 116-kD PARP protein into an 85-kD fragment, which is considered a hallmark of apoptosis. nih.govnih.govabwizbio.comatlasgeneticsoncology.org The activation of caspases and the subsequent PARP cleavage induced by this compound can be inhibited by caspase inhibitors, confirming the involvement of caspases in the apoptotic pathway triggered by the drug. nih.govnih.gov
Interactive Data Table: Caspase-3/7 Activity and PARP Cleavage
| This compound Concentration (µM) | Caspase-3/7 Activity (Arbitrary Units) | Percentage of Cleaved PARP |
| 0 | Baseline | Baseline |
| 0.05 | Increased | Detected |
| 0.15 | Further Increased | Increased |
| 0.3 | Significantly Increased | Significantly Increased |
| 0.5 | Further Increased |
Note: Data is illustrative based on descriptions of dose-dependent effects. Specific numerical values for caspase activity are not consistently provided across sources in a format suitable for precise tabular representation without further experimental data.
c-Jun N-terminal Kinase (JNK) Stimulation
This compound has also been shown to stimulate the activity of c-Jun N-terminal kinase 1 (JNK1). nih.govnih.gov JNK is a stress-activated protein kinase that plays a role in various cellular processes, including apoptosis, in response to diverse stimuli. nih.govdrugbank.comencyclopedia.pub
Studies in P388 leukaemia cells demonstrated a dose-dependent activation of JNK1 upon this compound treatment. nih.govnih.gov Activation of JNK by microtubule inhibitors has been suggested to represent a general stress response to microtubule dysfunction. nih.gov
Involvement of Apoptotic Regulatory Proteins (e.g., Bcl-2, Bfl-1/A1)
The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. abbviescience.com Anti-apoptotic proteins like Bcl-2 and Bfl-1/A1 can inhibit apoptosis. nih.govnih.govabbviescience.comresearchgate.net
Research suggests an indirect involvement of Bcl-2 and Bfl-1/A1 in this compound-induced cell death mechanisms. nih.govnih.gov In this compound-resistant cells, elevated basal levels of Bcl-2 and Bfl-1/A1 have been observed, and this resistance is associated with a reduced capacity of this compound to induce PARP degradation and DNA fragmentation. nih.govnih.govresearchgate.net This indicates that increased levels of these anti-apoptotic proteins may contribute to resistance to this compound-induced apoptosis. nih.govnih.govresearchgate.net Interestingly, the apoptosis signal triggered by this compound in P388 cells was not mediated through Bcl-2 phosphorylation. nih.govnih.gov
Interactive Data Table: Basal Levels of Bcl-2 and Bfl-1/A1 in Sensitive vs. Resistant Cells
| Protein | P388 Sensitive Cells (Relative Expression) | P388/VFL Resistant Cells (Relative Expression) | Fold Increase in Resistant Cells |
| Bcl-2 | 1.0 | 3.7 | 3.7 |
| Bfl-1/A1 | 1.0 | 1.9 | 1.9 |
Note: Data is based on reported fold increases in resistant cells compared to sensitive cells. The relative expression in sensitive cells is set to 1.0 for comparison. nih.govresearchgate.net
Anti-angiogenic and Anti-vascular Activity
Beyond its direct cytotoxic effects on cancer cells, this compound demonstrates anti-angiogenic and anti-vascular activities, which play a crucial role in inhibiting tumor growth and metastasis. medchemexpress.comresearchgate.netnih.govnih.gov Angiogenesis, the formation of new blood vessels from pre-existing ones, is vital for tumor progression, providing necessary nutrients and oxygen. patsnap.comaacrjournals.org this compound's ability to interfere with this process and disrupt established tumor vasculature contributes to its therapeutic effects. medchemexpress.comnih.govnih.gov
Effects on Endothelial Cell Microtubule Dynamics
This compound influences microtubule dynamics in endothelial cells, which are critical for the formation of new blood vessels. At low, non-cytotoxic concentrations, this compound has been shown to increase microtubule dynamic instability in human endothelial cells. aacrjournals.orgresearchgate.netnih.gov This effect includes an increase in growth and shortening rates and a decrease in the time spent in pause and the mean duration of pauses. aacrjournals.orgresearchgate.netnih.gov Unlike some other microtubule-targeting drugs, this compound does not significantly affect transition frequencies at these low concentrations. aacrjournals.orgresearchgate.netnih.gov This modulation of interphase microtubule dynamics in endothelial cells is implicated in this compound's anti-angiogenic activity. aacrjournals.orgresearchgate.netnih.gov
Data illustrating the effects of low concentrations of this compound on microtubule dynamics in human endothelial cells are presented below:
| This compound Concentration (nmol/L) | Effect on Microtubule Dynamic Instability (% Increase) | Growth Rate (Increased) | Shortening Rate (Increased) | Time in Pause (Decreased) | Mean Duration of Pauses (Decreased) | Transition Frequencies (Significantly Disturbed) |
| 0.1 | 29% aacrjournals.orgresearchgate.netnih.gov | Yes aacrjournals.orgresearchgate.netnih.gov | Yes aacrjournals.orgresearchgate.netnih.gov | Yes aacrjournals.orgresearchgate.netnih.gov | Yes aacrjournals.orgresearchgate.netnih.gov | No aacrjournals.orgresearchgate.netnih.gov |
| 2 | 54% aacrjournals.orgresearchgate.netnih.gov | Yes aacrjournals.orgresearchgate.netnih.gov | Yes aacrjournals.orgresearchgate.netnih.gov | Yes aacrjournals.orgresearchgate.netnih.gov | Yes aacrjournals.orgresearchgate.netnih.gov | No aacrjournals.orgresearchgate.netnih.gov |
Inhibition of Endothelial Cell Morphogenesis and Motility
This compound inhibits key processes involved in angiogenesis, specifically endothelial cell morphogenesis and motility. aacrjournals.orgresearchgate.netmedchemexpress.comnih.govaacrjournals.org At low concentrations that increase microtubule dynamics, this compound has been shown to decrease capillary tube formation on Matrigel, a model for studying morphogenesis, by up to 44%. aacrjournals.orgresearchgate.netnih.gov Furthermore, this compound significantly reduces endothelial cell speed and the random motility coefficient, while increasing the persistence time. aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov This indicates a suppression of the cells' ability to migrate and colonize new areas, crucial steps in the formation of new blood vessels. aacrjournals.orgresearchgate.netaacrjournals.org The anti-migratory effect is associated with alterations in microtubule dynamics and their interaction with adhesion sites. plos.orgnih.govaacrjournals.orgaacrjournals.org this compound affects the localization of proteins like EB1 at microtubule (+) ends and the detyrosination/retyrosination cycle of EB1, which are involved in regulating microtubule targeting to adhesion sites and cell migration. plos.orgnih.govaacrjournals.org
Detailed findings on the effects of this compound on endothelial cell motility are summarized below:
| This compound Concentration (nmol/L) | Effect on Capillary Tube Formation on Matrigel (% Decrease) | Cell Speed (μm/min) (Control) | Cell Speed (% Decrease) | Persistence Time (% Increase) | Random Motility Coefficient (% Decrease) |
| Control | - | 0.61 aacrjournals.orgresearchgate.netaacrjournals.org | - | - | - |
| 0.1 | - | - | 13-19% aacrjournals.orgresearchgate.netnih.gov | 6.3-19.5% aacrjournals.orgresearchgate.net | 13% aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov |
| 2 | Up to 44% aacrjournals.orgresearchgate.netnih.gov | - | 13-19% aacrjournals.orgresearchgate.netnih.gov | 6.3-19.5% aacrjournals.orgresearchgate.net | 33% aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov |
Mechanisms of Vascular Shutdown
In addition to inhibiting the formation of new blood vessels, this compound can also disrupt the existing tumor vasculature, leading to vascular shutdown. drugbank.commedchemexpress.comnih.govnih.gov Studies in murine tumor models have shown that this compound can induce significant hemorrhagic necrosis and vascular shutdown at doses considerably lower than the maximum tolerated dose. tandfonline.comnih.govnih.govnih.gov This rapid vascular shutdown observed in vivo suggests an anti-vascular pathway contributing to its antitumor activity. tandfonline.comnih.govnih.govnih.gov While this compound can induce apoptosis in endothelial cell cultures, the in vivo vascular shutdown occurs more rapidly than the observed apoptosis in vitro, suggesting that mechanisms beyond direct endothelial cell death may be involved in the acute vascular effects. nih.govnih.gov The precise mechanisms underlying this rapid vascular shutdown are still being investigated, but they are believed to involve the disruption of endothelial cell integrity and function. thno.org
Preclinical Evaluation of Vinflunine Antitumor Activity
In Vitro Cytotoxicity Studies
In vitro studies have been instrumental in characterizing the direct cytotoxic effects of vinflunine on various cancer cell lines. These investigations have explored the relationship between drug concentration, exposure duration, and the resulting cellular toxicity, as well as comparing this compound's activity to that of other vinca (B1221190) alkaloids.
Concentration and Exposure Duration Dependency
The cytotoxic effects of this compound in vitro have been shown to be dependent on both the concentration of the drug and the duration of exposure wikipedia.orgmims.comfishersci.ca. Studies utilizing 72-hour exposures have reported IC50 values for this compound generally ranging from 60 to 300 nM across various tumor cell lines wikipedia.orgfishersci.ca. This compound induces G2 + M cell cycle arrest, leading to mitotic accumulation and a concentration-dependent reduction of the microtubular network in interphase cells wikipedia.orgfishersci.ca. At higher concentrations, this compound, similar to other vinca alkaloids, can induce tubulin paracrystal formation fishersci.cawikipedia.orgwikidata.org.
Comparative Cytotoxicity Profiles with Other Vinca Alkaloids
Comparisons of this compound's in vitro cytotoxicity with other vinca alkaloids, such as vincristine (B1662923), vinblastine (B1199706), vindesine (B1683056), and vinorelbine (B1196246), have revealed distinct profiles. While this compound shares the ability to induce mitotic arrest and interact with tubulin, these effects are often achieved at higher concentrations compared to the classic vinca alkaloids wikipedia.orgfishersci.cawikipedia.org. For instance, cytotoxicity, mitotic disturbance, and diplosome splitting were observed in the nM range for vinblastine, vincristine, vindesine, and vinorelbine, whereas these events required approximately 10 times higher concentrations of this compound wikipedia.org. Despite having a lower tubulin-binding affinity than other vinca alkaloids, this compound exhibits considerably higher intracellular accumulation compared to vinorelbine or vinblastine wikipedia.org. Some studies suggest that this lower affinity for tubulin, particularly in non-tumor cells with normal checkpoint proteins, might contribute to a potentially broader therapeutic window compared to vincristine or vinblastine, which have more potent inhibitory effects on microtubule dynamics wikipedia.orgwikipedia.org.
| Vinca Alkaloid | Typical In Vitro Cytotoxicity (Relative Concentration) |
|---|---|
| Vincristine | Lower nM range |
| Vinblastine | Lower nM range |
| Vindesine | Lower nM range |
| Vinorelbine | Lower nM range |
| This compound | Higher nM range (3- to 17-fold higher) wikipedia.orgfishersci.ca |
In Vivo Antitumor Efficacy in Experimental Models
Preclinical in vivo studies have evaluated the antitumor efficacy of this compound in a range of experimental tumor models, including both murine tumors and human tumor xenografts. These studies provide a more complex picture of the drug's activity within a living system, considering factors like pharmacokinetics, metabolism, and effects on the tumor microenvironment.
Efficacy against Murine Tumor Models
This compound has demonstrated marked antitumor activity in various transplantable murine tumor models wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netfishersci.dkfishersci.nl. In studies using murine P388 leukemia grafted intravenously, this compound significantly prolonged survival, with increases in life span ranging from 200% to 457% researchgate.net. This activity was notably superior to that observed with other vinca alkaloids tested under the same conditions researchgate.net. Against subcutaneously implanted B16 melanoma, multiple administrations of this compound showed activity in terms of both survival prolongation and tumor growth inhibition researchgate.net. An in vivo study using a transplantable murine colon adenocarcinoma model (MAC 29) suggested that this compound's antitumor activity is related, at least in part, to antivascular effects, even at sub-cytotoxic doses wikipedia.orgwikidata.orgfishersci.nl. Morphologic changes after this compound treatment in a murine tumor model included extensive hemorrhagic necrosis, and perfusion studies indicated a vascular shutdown wikipedia.orgwikidata.org. In an orthotopically implanted murine bladder cancer model, this compound showed higher activity compared to vinorelbine wikipedia.orgfishersci.dk.
| Murine Tumor Model | This compound Activity | Comparison to Vinorelbine |
|---|---|---|
| P388 Leukemia | Marked activity, 200-457% increased lifespan researchgate.net | Markedly superior researchgate.net |
| B16 Melanoma | Survival prolongation, tumor growth inhibition researchgate.net | Superior researchgate.net |
| Bladder Cancer | Clear antitumor activity wikipedia.orgfishersci.dk | Higher activity wikipedia.orgfishersci.dk |
| Colon Adenocarcinoma | Significant antitumor effects, antivascular activity fishersci.nl | Not specified in this model |
Activity in Human Tumor Xenograft Models
This compound has also shown significant antitumor activity against a broad spectrum of human tumor xenografts implanted in immunocompromised mice wikipedia.orgmims.comwikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgfishersci.caresearchgate.net. In preclinical studies, this compound demonstrated definite (high or moderate) antitumor activity against 7 out of 11 (64%) of subcutaneously implanted human tumor xenografts tested wikipedia.org. These included high activity against RXF944LX kidney cell and NCI-H69 small cell lung xenografts, and moderate activity against PAXF546 pancreatic cell, PC-3 prostate cell, and TC37 colon cell human tumor xenografts wikipedia.org. Growth inhibition of human tumor xenografts such as LX-1 (lung) and MX-1 (breast) has also been observed following this compound administration researchgate.net. Studies have reported tumor regressions in human renal and small cell lung cancer xenografts wikipedia.org.
| Human Tumor Xenograft Type | Observed this compound Activity |
|---|---|
| Kidney (RXF944LX) | High activity wikipedia.org |
| Small Cell Lung (NCI-H69) | High activity wikipedia.org |
| Pancreatic (PAXF546) | Moderate activity wikipedia.org |
| Prostate (PC-3) | Moderate activity wikipedia.org |
| Colon (TC37) | Moderate activity wikipedia.org |
| Lung (LX-1) | Growth inhibition researchgate.net |
| Breast (MX-1) | Growth inhibition researchgate.net |
| Renal | Tumor regressions wikipedia.org |
| Transitional Cell Carcinoma | Inactive in some lines at a specific dose/schedule fishersci.se |
| Tumor Model Type | This compound vs. Vinorelbine In Vivo Activity |
|---|---|
| Murine Tumors | Superior activity wikipedia.orgresearchgate.net |
| Human Tumor Xenografts | Markedly superior activity wikipedia.orgwikipedia.orgresearchgate.net |
Molecular Interactions and Modulators of Vinflunine Activity
Protein-Drug Interactions Beyond Tubulin
While the primary target of Vinflunine is tubulin, studies have identified interactions with other proteins that modulate its effects and potentially contribute to its therapeutic advantages.
This compound Interaction with Calmodulin (CaM)
Calmodulin (CaM) is a ubiquitous calcium-binding protein that regulates a wide array of cellular processes by interacting with and modulating the activity of numerous target proteins. This compound has been shown to interact with CaM, influencing its function and its interaction with other proteins. umanitoba.canih.gov
Studies investigating the interaction of this compound with CaM have revealed distinct binding modes compared to other Vinca (B1221190) alkaloids like vinblastine (B1199706). umanitoba.canih.gov The presence of fluorine atoms on the cleavamine moiety of the this compound molecule is critical for its specific localization and interaction with calmodulin. umanitoba.canih.gov This fluorination leads to different thermodynamic parameters of binding when compared to vinblastine, suggesting that the chemical structure, particularly the fluorine substitutions, dictates the nature of the drug-CaM interaction. umanitoba.ca
This compound has been demonstrated to suppress the interaction between Ca²⁺-CaM and the stable tubule only polypeptide (STOP). umanitoba.canih.gov STOP is a microtubule-associated protein that plays a crucial role in stabilizing microtubules. umanitoba.ca By inhibiting the binding of STOP to calmodulin, this compound can influence the regulatory effects of CaM on microtubule stability mediated by STOP. umanitoba.canih.gov Research indicates that this compound is a more effective inhibitor of STOP binding to calmodulin than vinblastine. umanitoba.canih.gov
The interaction of this compound with calmodulin and its subsequent suppression of CaM-STOP binding suggest a potential indirect mechanism by which this compound can influence microtubule dynamics. umanitoba.canih.gov While this compound directly binds to tubulin and suppresses microtubule dynamics, its action on calmodulin may provide an additional layer of regulation. umanitoba.canih.gov By inhibiting the CaM-STOP interaction, this compound may help maintain STOP on spindle microtubules, potentially intensifying the suppression of microtubule dynamics and contributing to the disruption of mitotic progression. umanitoba.ca This interaction with CaM, in addition to its direct tubulin binding, could contribute to this compound's antitumor effects. umanitoba.canih.gov
Influence on CaM-Target Protein Interactions (e.g., STOP)
Modulation by Microtubule-Associated Proteins (MAPs)
Microtubule-associated proteins (MAPs) play a significant role in regulating microtubule dynamics. Interactions between this compound and certain MAPs can modulate the drug's effects on the microtubule network.
Stathmin is a protein that promotes microtubule depolymerization by binding to tubulin heterodimers. Studies using techniques such as Isothermal Titration Calorimetry (ITC) have investigated the interaction between stathmin and tubulin in the presence of this compound. plos.orgnih.govresearchgate.net These studies have shown that stathmin binding to tubulin is increased in the presence of this compound. plos.orgnih.govresearchgate.netresearchgate.net This suggests that this compound can modulate the interaction between stathmin and tubulin, potentially influencing the depolymerizing activity of stathmin. plos.orgnih.gov This interaction indicates that stathmin can act as a modulator of this compound activity and its binding to tubulin. plos.orgnih.govresearchgate.net
Table 1: Effect of this compound on Stathmin-Tubulin Binding Affinity
| Condition | Binding Constant (M⁻¹) | Fold Increase (vs. Tubulin alone) |
| Stathmin + Tubulin | ~2.6 x 10⁶ | 1 |
| Stathmin + Tubulin + VFL | ~7.8 x 10⁶ | ~3 |
Note: Data derived from thermodynamic analysis of stathmin-tubulin interaction in the presence and absence of this compound. plos.orgresearchgate.net
The increased affinity of stathmin for tubulin in the presence of this compound provides a molecular explanation for how stathmin expression levels might affect the efficiency of this compound. plos.orgnih.gov
Influence of Stathmin on this compound Potency
Stathmin, a regulatory protein involved in microtubule dynamics, has been shown to modulate the activity of microtubule-targeting agents (MTAs), including this compound. Research indicates a functional link between stathmin and MTAs. Stathmin binding to tubulin is increased in the presence of this compound. plos.orgresearchgate.netresearchgate.netnih.gov This interaction suggests that stathmin acts as a modulator of MTA activity and their binding to tubulin. plos.orgresearchgate.netnih.gov
Compared to vinblastine, which significantly increases stathmin's affinity for tubulin (up to 50-fold), this compound enhances this affinity to a lesser extent, approximately 3-fold. plos.orgresearchgate.net This difference may be attributed to the stronger intrinsic affinity of vinblastine for tubulin compared to this compound. researchgate.net
Thermodynamic analysis of the stathmin-tubulin interaction in the presence of this compound has provided detailed insights. At 37°C, in the presence of 10 µM this compound, the variation of negative enthalpy (ΔH) for the stathmin-tubulin interaction was observed to be -30 kcal/mole of stathmin. The corresponding entropy change (ΔS) was -65.7 cal/mol/deg, and a tubulin-stathmin binding constant (K) of 7.8 ± 2.0 × 106 M-1 was determined. plos.org These findings highlight the direct effect of this compound on the thermodynamics of stathmin-tubulin binding. plos.orgresearchgate.net
| Interaction | Condition (at 37°C) | ΔH (kcal/mol) | ΔS (cal/mol/deg) | K (M-1) | Fold Increase in Affinity (vs. no MTA) | Citation |
|---|---|---|---|---|---|---|
| Stathmin-Tubulin | Absence of MTA | Not specified | Not specified | Not specified | 1 | plos.orgresearchgate.net |
| Stathmin-Tubulin | Presence of 10 µM this compound | -30 | -65.7 | 7.8 ± 2.0 × 106 | ~3 | plos.org |
| Stathmin-Tubulin | Presence of Vinblastine | Not specified | Not specified | Not specified | ~50 | researchgate.net |
Comparative Tubulin-Based Structure-Affinity Relationships
This compound belongs to the vinca alkaloid family, which are known to interfere with tubulin assembly. Comparative studies have examined the tubulin-based structure-affinity relationships among this compound and other vinca alkaloids such as vinblastine, vincristine (B1662923), and vinorelbine (B1196246). eurekaselect.comresearchgate.net These agents bind to β-tubulin, specifically near the exchangeable GTP-binding site.
This compound binds less readily to tubulin compared to other vinca alkaloids, requiring higher concentrations to achieve similar biological effects in some contexts. researchgate.netresearchgate.net Despite this lower binding affinity, this compound effectively inhibits tubulin assembly and disrupts microtubule dynamics. researchgate.netnih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques have been employed to investigate the interactions of vinca alkaloids, including this compound, with tubulin at a molecular level. eurekaselect.comresearchgate.net These approaches, such as molecular dynamics (MD) simulations and continuum electrostatics calculations, are used to build, refine, and analyze the three-dimensional complexes formed between these drugs and the β1α2-tubulin interface. eurekaselect.com
The goal of using these computational methods is to rationalize the observed differences in binding affinity in structural and energetic terms. eurekaselect.comresearchgate.net Molecular simulation, docking, and density functional calculations have been utilized to probe the binding mechanisms and identify active sites for interaction with tubulin. tandfonline.comacs.org These simulations provide insights into the dynamic behavior of the drug-tubulin complex in an explicit water environment.
Binding Determinants and Structure-Activity Relationships
Studies utilizing molecular modeling and simulation, alongside experimental data, aim to elucidate the key binding determinants and establish structure-activity relationships for this compound and other vinca alkaloids. eurekaselect.comresearchgate.net These investigations focus on understanding how the specific chemical structure of this compound influences its interaction with the tubulin binding site.
This compound's unique structural feature is its fluorination in the catharanthine (B190766) moiety, a modification that distinguishes it from other vinca alkaloids. researchgate.net This structural difference contributes to its distinct tubulin binding properties. researchgate.net
The vinca alkaloids, including this compound, are understood to bind at a site located at the longitudinal interface between two tubulin heterodimers, adjacent to the exchangeable GTP-binding site. This binding prevents tubulin from adopting the straight conformation necessary for microtubule formation, instead favoring curved assemblies and spiral aggregates.
Molecular simulations have identified specific residues within the α,β-tubulin complex that are involved in the interaction with vinca alkaloids. tandfonline.com Understanding these interactions at the residue level helps to explain the binding affinity and the mechanism of microtubule disruption. The comparative analysis of binding energies and interaction profiles derived from these studies contributes to the understanding of the structure-activity relationships within the vinca alkaloid class. eurekaselect.com
| Compound | Tubulin Binding Affinity (Relative) | Spiral Induction (Relative Length) | Key Structural Feature | Binding Site | Citation |
|---|---|---|---|---|---|
| Vincristine | Higher | Longer | Not specified | β-tubulin (Vinca site) | |
| Vinblastine | Higher | Longer | Not specified | β-tubulin (Vinca site) | |
| Vinorelbine | Lower | Shorter | Not specified | β-tubulin (Vinca site) | |
| This compound | Lower | Shortest | Fluorination in catharanthine moiety | β-tubulin (Vinca site) | researchgate.net |
Mechanisms of Resistance to Vinflunine
Drug Efflux Pump Overexpression
Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a common mechanism of multidrug resistance in cancer, including resistance to vinca (B1221190) alkaloids like vinflunine. These efflux pumps reduce intracellular drug concentrations, thereby diminishing their cytotoxic effects.
P-glycoprotein (P-gp) as a Substrate and Inducer of Resistance
This compound is recognized as a substrate for P-gp. aacrjournals.orgresearchgate.netnih.govtga.gov.au Overexpression of this transmembrane drug efflux pump contributes to the resistance of cancer cells to this compound by actively extruding the drug from the cell. aacrjournals.orgtga.gov.au Studies have shown that P-gp-mediated resistance can be a contributing mechanism to this compound resistance in cancer cells. tga.gov.au While P-gp is involved, its contribution to this compound resistance may be less pronounced compared to other vinca alkaloids. aacrjournals.orgresearchgate.netresearchgate.net
Comparative Analysis of P-gp Induction with Other Vinca Alkaloids
Research indicates that this compound is a less potent inducer of resistance compared to other vinca alkaloids like vinorelbine (B1196246) and vinblastine (B1199706). aacrjournals.orgresearchgate.netnih.gov This suggests that while P-gp is involved in this compound resistance, the extent to which this compound induces P-gp overexpression or confers resistance via this mechanism might be lower than that observed with some other members of the vinca alkaloid class. aacrjournals.orgresearchgate.netnih.gov For instance, studies have shown that ovarian cancer cells were significantly less resistant to this compound than to vinblastine. aacrjournals.org
Alterations in Tubulin Isotypes
Microtubules, composed of tubulin heterodimers, are the primary target of this compound. Alterations in the composition or post-translational modifications of tubulin isotypes can impact drug binding and microtubule dynamics, leading to resistance. aacrjournals.org
Beta-tubulin Alterations and this compound Resistance
Changes in the expression levels of specific beta-tubulin isotypes have been associated with resistance to microtubule-targeting agents, including this compound. aacrjournals.orgresearchgate.netresearchgate.net For example, studies in ovarian cancer cells resistant to this compound have revealed increased levels of βII-tubulin and βIII-tubulin. aacrjournals.orgnih.gov This increase in βIII-tubulin, observed at the transcriptional level, may contribute to this compound resistance. aacrjournals.org While high βIII-tubulin expression has sometimes been linked to microtubule destabilization, it has also been described as a predictor of resistance to vinorelbine in patients. aacrjournals.org In the context of this compound resistance, an increase in βIII-tubulin may be associated with modifications in the drug target that contribute to reduced sensitivity. aacrjournals.orgnih.gov
Data from studies on ovarian cancer cells (A2780-TC1) resistant to this compound, compared to sensitive wild-type cells (A2780-wt), illustrate changes in tubulin isotype expression:
| Tubulin Isotype | A2780-wt Cells | A2780-TC1 Cells | Fold Change (A2780-TC1 vs A2780-wt) | Significance (P < 0.05) |
| βI-tubulin | Similar | Similar | No significant difference | No |
| βII-tubulin | - | Increased | ~2.5 | Yes |
| βIII-tubulin | - | Increased | ~2.1 | Yes |
| α-tubulin (Total) | Identical | Identical | No significant difference | No |
| Acetylated α-tubulin | Lower | Higher | - | Yes |
| Detyrosinated α-tubulin | No significant difference | No significant difference | No significant difference | No |
Based on research findings in ovarian cancer cells. aacrjournals.orgnih.gov
These alterations in tubulin composition in resistant cells suggest that modifications in the microtubule network could be involved in this compound resistance. aacrjournals.org
Cellular Plasticity and Phenotypic Changes
Cellular plasticity, particularly processes like epithelial-to-mesenchymal transition (EMT), can contribute to drug resistance by altering cell morphology, motility, and survival pathways.
Epithelial-to-Mesenchymal Transition (EMT) as a Mediator of Resistance
Epithelial-to-mesenchymal transition (EMT) has been identified as a pivotal process mediating resistance to this compound, particularly in advanced urothelial cell carcinoma (aUCC). mdpi.comnih.govupf.edu EMT is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to various therapies. amegroups.org
Studies investigating the underlying mechanisms of resistance to this compound in aUCC patients have found a significant association between EMT and poor treatment outcomes. mdpi.comnih.govupf.edu Gene expression analysis in patients with poor outcomes to this compound treatment showed that EMT was a top negatively enriched hallmark in patients with good outcomes, suggesting its role in resistance. mdpi.comnih.gov In vitro experiments using UCC cell lines further supported this, demonstrating that downregulating EMT markers could sensitize cells to this compound. mdpi.comnih.govupf.edu This indicates that EMT plays a significant role in mediating resistance to this compound in aUCC. mdpi.comnih.govupf.edudntb.gov.ua Interestingly, cells undergoing EMT can also show an increase in drug efflux pumps, potentially linking this mechanism to P-gp overexpression. researchgate.net
| Hallmark Pathway | Enrichment in Poor Outcome Patients (relative to Good Outcome) | Significance (p-value) | FDR q-value |
| Epithelial-to-Mesenchymal Transition (EMT) | Positively enriched (Negatively enriched in good outcome) | < 0.001 | < 0.001 |
| IL-6/JAK/STAT3 pathway | Positively enriched (Negatively enriched in good outcome) | < 0.001 | 0.0016 |
| G2M checkpoint | Negatively enriched (Positively enriched in good outcome) | 0.017 | 0.019 |
Based on functional enrichment analysis in aUCC patients treated with this compound. mdpi.com
Reversing the EMT phenotype has been suggested as a potential strategy to overcome this compound resistance in aUCC patients. mdpi.comnih.govupf.edu
Reversion of EMT to Sensitize Cells to this compound
Epithelial-to-mesenchymal transition (EMT) has been identified as a pivotal mechanism mediating resistance to this compound, particularly in aUCC. nih.govmdpi.com EMT is a process of cellular plasticity where epithelial cells acquire mesenchymal traits, enhancing their migratory and invasive capabilities. mdpi.com Studies have shown a differential gene expression pattern between patients with good and poor outcomes to this compound treatment, with EMT being a negatively enriched hallmark in patients who responded well to the treatment. nih.govmdpi.comupf.edu
In vitro studies using UCC cell lines have demonstrated that reversing EMT can sensitize cells to this compound. nih.govmdpi.comupf.eduresearchgate.net For instance, the polyphenol curcumin (B1669340) has been shown to downregulate EMT markers and increase the sensitivity of UCC cells to this compound. nih.govmdpi.comupf.eduresearchgate.net This suggests that therapeutic strategies aimed at reverting the mesenchymal phenotype back to an epithelial one could potentially enhance the efficacy of this compound in patients exhibiting EMT-mediated resistance. nih.govmdpi.comupf.eduresearchgate.net
Genomic and Transcriptomic Markers of Response/Resistance
Identifying genomic and transcriptomic markers is crucial for predicting response or resistance to this compound and potentially guiding treatment strategies. nih.gov Studies utilizing genomic targeted-sequencing and transcriptome analyses have aimed to pinpoint molecular differences between responders and non-responders to this compound, particularly in metastatic urothelial cancer (mUC). nih.govresearchgate.net
Mutational Analysis (e.g., TP53, KTM2C, PIK3CA, ARID2)
Mutational analysis has been conducted to explore the association of specific gene alterations with this compound response. In a study of mUC patients, mutations in TP53 were common in both responders and non-responders, with comparable frequencies. nih.govresearchgate.net However, non-synonymous mutations in KTM2C, PIK3CA, and ARID2 were found to be predominantly associated with response to this compound. nih.govresearchgate.net No significant difference in tumor mutational burden (TMB) was observed between responding and non-responding patients in this cohort. nih.govresearchgate.net
The genomic characterization of mUC patients treated with this compound after platinum-based chemotherapy failure indicated that while common alterations like TP53 and KMT2D were present, they did not significantly differ between responder and non-responder groups. nih.gov The study suggested that alterations in KTM2C, PIK3CA, and ARID2 might be more associated with a favorable response. nih.govresearchgate.net
Here is a summary of mutational frequencies in responders (R) and non-responders (NR) from a study on metastatic urothelial cancer:
| Gene | Responders (R) (n=12) | Non-responders (NR) (n=11) | Association with Response |
| TP53 | 6 (50%) | 4 (36%) | Comparable frequency |
| KTM2C | 4 (33.3%) | 0 | Predominantly associated with response nih.govresearchgate.net |
| PIK3CA | 3 (25%) | 0 | Predominantly associated with response nih.govresearchgate.net |
| ARID2 | 3 (25%) | 0 | Predominantly associated with response nih.govresearchgate.net |
| KMT2D | 0 | Not specified (present in 27% of NR in larger cohort) | No significant difference nih.gov |
Further extensive validation studies, including longitudinal series, are needed to corroborate these findings regarding genomic and transcriptomic biomarkers for this compound response. nih.govresearchgate.net
Preclinical Combination Strategies with Vinflunine
Synergistic Antitumor Effects In Vitro
In vitro cytotoxicity studies have demonstrated a high level of synergy when vinflunine is combined with several other widely used anticancer drugs. This synergistic effect suggests that combining this compound with these agents could potentially enhance antitumor activity and overcome resistance mechanisms in various cancer types. Synergy has been observed in both human non-small-cell lung cancer (A549) and human leukaemia (CCRF-CEM) cell lines. nih.gov These findings were comparable to those observed with similar combinations involving vinorelbine (B1196246). nih.gov
Combinations with Platinum-based Agents (e.g., Cisplatin)
Combinations of this compound with platinum-based agents like cisplatin (B142131) have shown synergistic cytotoxicity in preclinical in vitro studies. nih.govtandfonline.com This synergy was observed in human non-small-cell lung cancer cell lines. nih.gov Furthermore, a study using a transplantable murine colon adenocarcinoma model demonstrated that this compound significantly potentiated the antitumor effects of cisplatin in vivo, which was related to the anti-vascular effects of this compound. nih.gov
Combinations with Anthracyclines (e.g., Doxorubicin)
Synergistic effects have also been reported when this compound is combined with anthracyclines such as doxorubicin (B1662922) in in vitro studies. nih.govtandfonline.com This synergistic cytotoxicity was observed in both human non-small-cell lung cancer and human leukaemia cell lines. nih.gov Doxorubicin is an anthracycline antibiotic that intercalates between DNA base pairs, inhibits DNA replication, and inhibits DNA topoisomerase II. fishersci.ca
Combinations with Antimetabolites (e.g., 5-Fluorouracil)
In vitro studies have indicated synergistic cytotoxicity when this compound is combined with antimetabolites like 5-fluorouracil (B62378) (5-FU). nih.govtandfonline.com This synergy was observed in human non-small-cell lung cancer and human leukaemia cell lines. nih.gov However, a preclinical study in a murine colon adenocarcinoma model showed little effect when this compound was combined with 5-FU, in contrast to the significant potentiation observed with cisplatin. nih.gov 5-Fluorouracil primarily targets thymidylate synthase, disrupting DNA synthesis in rapidly proliferating cells. oup.com
Combinations with DNA Alkylating Agents (e.g., Mitomycin C)
Preclinical in vitro investigations have revealed synergistic cytotoxicity when this compound is combined with DNA alkylating agents such as mitomycin C. nih.govtandfonline.com This synergistic effect was observed in both human non-small-cell lung cancer and human leukaemia cell lines. nih.gov
Table 1: Summary of In Vitro Synergistic Effects with this compound
| Combination Partner (Drug Class) | Example Agent | Observed Synergy In Vitro | Relevant Cell Lines |
| Platinum-based Agents | Cisplatin | High level of synergy | A549 (human NSCLC), CCRF-CEM (human leukaemia) nih.gov |
| Anthracyclines | Doxorubicin | High level of synergy | A549 (human NSCLC), CCRF-CEM (human leukaemia) nih.gov |
| Antimetabolites | 5-Fluorouracil | High level of synergy | A549 (human NSCLC), CCRF-CEM (human leukaemia) nih.gov |
| DNA Alkylating Agents | Mitomycin C | High level of synergy | A549 (human NSCLC), CCRF-CEM (human leukaemia) nih.gov |
Vinflunine Analog Development and Structure Activity Relationship Sar Studies
Synthetic Methodologies for Vinflunine and Analogs
The synthesis of this compound and its analogs presents unique challenges due to the complex indole-indoline dimeric structure characteristic of Vinca (B1221190) alkaloids. acs.orgacs.org While many early Vinca alkaloid derivatives were synthesized by modifying the vindoline (B23647) moiety, modifications to the velbenamine (or "upper") part of the molecule, where this compound carries its distinctive fluorine atoms, are less trivial but have significant implications for tubulin interaction and activity. acs.orgacs.orgnih.gov
Superacid Chemistry for Fluorination
A key aspect of this compound synthesis is the introduction of fluorine atoms, which is achieved through the use of superacid chemistry. nih.govnih.govresearchgate.netaacrjournals.orgnih.govresearchgate.netdp.technih.govchemistryviews.org This approach allows for the selective introduction of two fluorine atoms at the 20′-position of the catharanthine (B190766) moiety, a region previously less explored by classical chemical methods. nih.govnih.govnih.govresearchgate.netdp.technih.gov Superacids, such as HF/SbF₅, can protonate organic molecules to generate highly reactive cationic species. researchgate.net This superelectrophilic activation facilitates reactions with weak nucleophiles, enabling the efficient generation of fluorinated nitrogen-containing building blocks or the late-stage insertion of fluorinated moieties onto complex molecules like Vinca alkaloids. researchgate.netchemistryviews.org The synthesis of this compound from vinorelbine (B1196246) or anhydrovinblastine (B1203243) followed by C′-ring contraction exemplifies the application of superacidic fluorination in generating this novel fluorinated derivative. researchgate.netresearchgate.net This methodology represents a departure from harsher conditions often associated with fluorination, allowing for milder and more catalytic processes with better functional group tolerance. chemistryviews.org
Modifications of the Velbenamine Moiety
Modifications to the velbenamine portion of Vinca alkaloids have been shown to have major implications for their tubulin interacting activities. acs.orgacs.orgnih.gov While modifications to the vindoline moiety were more common historically, novel chemistry has enabled the semisynthesis of derivatives with alterations in the velbenamine part, opening new avenues in Vinca alkaloid medicinal chemistry. acs.orgacs.orgnih.gov Vinorelbine, for instance, was obtained by C′ ring contraction of anhydrovinblastine, a modification in the velbenamine part. acs.orgacs.orgnih.gov this compound itself represents a derivative with a novel chemical modification in the velbenamine moiety through fluorination. acs.orgacs.org Studies have explored modifications in the D′ ring of the velbenamine moiety, which can induce dramatic changes in tubulin interactions. acs.orgnih.gov Although ring-opening of the C′ ring typically results in a total loss of pharmacological activity, ring contraction, as seen in vinorelbine and this compound, has led to compounds with markedly efficacious antitumor properties. acs.org
Structure-Activity Relationships Correlating Chemical Modifications to Biological Activity
Understanding the Structure-Activity Relationship (SAR) of this compound and its analogs is crucial for the rational design of new compounds with improved therapeutic properties. SAR studies aim to correlate specific chemical modifications with changes in biological activity, such as tubulin binding affinity, effects on microtubule dynamics, and cytotoxicity. researchgate.netnih.gov
常见问题
Basic Research Questions
Q. What methodological considerations are critical when designing clinical trials to evaluate vinflunine’s efficacy in advanced urothelial carcinoma (UC)?
- Trials should stratify patients by prior therapies (e.g., platinum-based chemotherapy), performance status (ECOG 0-1 vs. ≥2), and prior radiation exposure, as these factors influence dosing and outcomes . Use progression-free survival (PFS) at 6 months (PFS6) as a surrogate endpoint for overall survival (OS) to accelerate data collection, but validate correlations with OS in long-term follow-up . Ensure inclusion of standardized toxicity assessments (e.g., CTCAE v4.0) to monitor adverse events like hematological toxicity and constipation .
Q. How can researchers optimize this compound dosing regimens while accounting for patient heterogeneity?
- Start with 280 mg/m² for patients with ECOG PS 1 or prior pelvic irradiation, escalating to 320 mg/m² if tolerated . Use real-world data to model dose adjustments in underrepresented populations (e.g., ECOG PS ≥2) excluded from pivotal trials . Incorporate pharmacokinetic/pharmacodynamic (PK/PD) models to predict individualized responses, leveraging covariates like hemoglobin levels (<10 g/dL) and liver involvement .
Q. What statistical frameworks are recommended for analyzing survival outcomes in this compound studies?
- Apply Kaplan-Meier estimators for survival curves and Cox proportional hazard regression for multivariate analysis to control for confounders (e.g., prior therapies, comorbidities) . Use sensitivity analyses to assess the robustness of findings when adjusting for missing data or censoring .
Advanced Research Questions
Q. How should researchers address discrepancies between clinical trial outcomes and real-world efficacy data for this compound in advanced UC?
- Conduct meta-analyses comparing phase III trial data (e.g., OS hazard ratios) with real-world cohorts to identify biases in patient selection (e.g., exclusion of ECOG PS ≥2) . Use propensity score matching to balance baseline characteristics and isolate this compound-specific effects . Validate findings through independent replication studies across diverse geographic and institutional settings .
Q. What strategies can reconcile contradictory findings between this compound’s OS benefits in eligible populations vs. intent-to-treat analyses?
- Perform subgroup analyses stratified by eligibility criteria (e.g., time since prior chemotherapy, renal function) to identify responsive subpopulations . Apply bootstrapping or Bayesian hierarchical models to quantify uncertainty in OS estimates and refine risk-benefit assessments .
Q. How can predictive biomarkers improve this compound’s therapeutic targeting in UC?
- Integrate omics data (e.g., tubulin isotype expression) with clinical variables to develop composite biomarkers . Validate candidates in retrospective cohorts using machine learning pipelines (e.g., LASSO regression) to prioritize features associated with PFS or toxicity . Cross-validate findings in prospective trials comparing this compound with newer agents (e.g., erdafitinib) .
Q. What experimental designs are optimal for evaluating this compound combination therapies?
- Use factorial designs to test this compound with immune checkpoint inhibitors, controlling for synergistic toxicity risks. Predefine endpoints (e.g., objective response rate, immune-related adverse events) and employ adaptive randomization to allocate patients to promising arms . Include translational endpoints (e.g., PD-L1 expression) to mechanistically link efficacy to immune modulation .
Data Analysis and Reporting Standards
Q. How should researchers handle missing data in retrospective this compound studies?
- Classify missingness mechanisms (e.g., missing completely at random) using Little’s test and apply multiple imputation with chained equations (MICE) for unbiased estimates . Report completeness thresholds (e.g., ≥80% data availability) and conduct complete-case analyses as sensitivity checks .
Q. What guidelines ensure rigorous reporting of this compound-related adverse events in publications?
- Adhere to CONSORT guidelines for toxicity reporting, detailing severity (CTCAE grades), management protocols (e.g., laxatives for constipation), and discontinuation rates . Use Forest plots to visualize risk differences across subgroups (e.g., ECOG PS, prior therapies) .
Tables for Reference
Table 1. Key Variables for Stratification in this compound Studies
| Variable | Impact on Dosing/Outcomes | Evidence Source |
|---|---|---|
| ECOG Performance Status | Dose reduction for PS ≥1 | |
| Prior Pelvic Irradiation | Start at 280 mg/m² | |
| Hemoglobin ≤10 g/dL | Correlates with reduced OS | |
| Liver Metastases | Requires dose monitoring |
Table 2. Recommended Statistical Methods for Common Research Scenarios
| Scenario | Method | Evidence Source |
|---|---|---|
| Survival Analysis | Cox proportional hazard regression | |
| Handling Missing Data | Multiple Imputation (MICE) | |
| Biomarker Validation | LASSO regression + cross-validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
